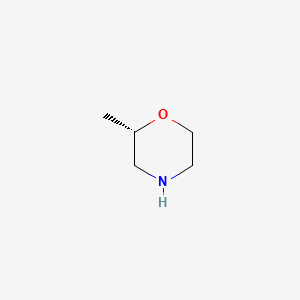

(S)-2-Methylmorpholine

Description

Significance of Chirality in Chemical and Biological Systems

Chirality, a term derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images. chiralpedia.com This "handedness" is a critical concept in chemistry and biology, as the three-dimensional arrangement of atoms within a molecule can drastically influence its interactions with other molecules, especially within biological systems. chiralpedia.comsolubilityofthings.com

Chiral molecules can exist as a pair of enantiomers, which are mirror images of each other. While enantiomers share the same physical and chemical properties in an achiral environment, they often exhibit markedly different behaviors within the chiral environment of a biological system. mdpi.com This is because biological entities such as enzymes and receptors are themselves chiral and can, therefore, differentiate between the two enantiomers of a chiral drug. pressbooks.pubchiralpedia.com

This enantiomer-specific recognition can lead to significant differences in pharmacological activity. chiralpedia.comjuniperpublishers.com One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause undesirable or toxic effects. mdpi.comresearchgate.net A classic and somber example is the drug thalidomide, where one enantiomer provided the intended sedative effects, while the other was responsible for severe birth defects. solubilityofthings.comsolubilityofthings.comnumberanalytics.com This highlights the profound importance of stereochemistry in pharmacology and the necessity of evaluating individual enantiomers in drug development. solubilityofthings.com The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic outcomes, and a better understanding of a drug's interaction with its target. mdpi.comresearchgate.net

Chiral scaffolds are core molecular structures that possess one or more chiral centers, providing a three-dimensional framework upon which a variety of substituents can be placed. These scaffolds are instrumental in drug design as they allow for the creation of molecules with specific spatial orientations, which is crucial for effective interaction with biological targets. thieme-connect.comnih.gov The introduction of a chiral scaffold into a drug candidate can influence its physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. thieme-connect.comresearchgate.netresearchgate.net

The development of enantiomerically pure compounds is a key focus in medicinal chemistry. nih.govpharmabiz.com The use of chiral building blocks, which are smaller, optically pure molecules, is a common strategy in the synthesis of more complex chiral drugs. enamine.net This approach allows for the controlled construction of the final molecule with the desired stereochemistry, avoiding the need for difficult and often inefficient separation of enantiomers from a racemic mixture. pressbooks.pub

Overview of Morpholine (B109124) as a Privileged Heterocyclic Scaffold

Among the various heterocyclic compounds used in medicinal chemistry, morpholine has gained recognition as a "privileged scaffold." researchgate.netjchemrev.comresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. sigmaaldrich.comwikipedia.org

The morpholine ring possesses several key structural features that contribute to its utility in drug design. It has a well-balanced lipophilic-hydrophilic profile, which is important for properties like solubility and membrane permeability. nih.govnih.gov The presence of a nitrogen atom gives it basic properties, although it is a weak base. nih.govebi.ac.uk

A significant attribute of the morpholine ring is its conformational flexibility. nih.govnih.gov It can adopt various conformations, such as the chair and skew-boat forms, which allows it to adapt its shape to fit into the binding sites of different biological targets. This flexibility, combined with its ability to participate in hydrogen bonding and hydrophobic interactions, makes it a versatile component in the design of bioactive molecules. nih.gov

The discovery of morpholine is attributed to the German chemist Ludwig Knorr in the late 19th century. chemceed.com Initially, he mistakenly believed it to be a part of the morphine structure, which led to its name. wikipedia.orgchemceed.com Industrially, morpholine can be produced through methods like the dehydration of diethanolamine (B148213) with sulfuric acid or, more commonly, by reacting diethylene glycol and ammonia (B1221849) under high temperature and pressure. wikipedia.orgchemceed.com

Over the years, the morpholine scaffold has become a common feature in a wide range of bioactive compounds and approved drugs. researchgate.netsci-hub.se Its incorporation into molecules has been shown to enhance potency, improve pharmacokinetic properties, and provide desirable drug-like characteristics. sci-hub.se The versatility of the morpholine ring has led to extensive research into its synthesis and modification, making it a staple in the toolbox of medicinal chemists. sci-hub.seresearchgate.net

Specific Focus on (S)-2-Methylmorpholine as a Chiral Building Block

This compound is a specific chiral derivative of morpholine. 3wpharm.com As a chiral building block, it provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. daicelchiraltech.cntcichemicals.combldpharm.com The presence of the methyl group at the 2-position introduces chirality, allowing for stereospecific interactions with biological targets. The use of this compound and other chiral morpholine derivatives is a key strategy in asymmetric synthesis, enabling the creation of enantiomerically pure compounds for pharmaceutical and other applications. sigmaaldrich.com

Rationale for Enantiomer-Specific Research on this compound

The focus on a single enantiomer, such as this compound, is driven by the fundamental principles of stereochemistry in biological systems and chemical synthesis. Biological systems, including enzymes and receptors, are inherently chiral. Consequently, the interaction between a small molecule and its biological target is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. nobelprize.org Research has shown that the stereochemistry of morpholine derivatives directly influences their function, for example, in serotonin (B10506) and noradrenaline reuptake inhibition, where the (S,S) and (R,R) enantiomers display different activities. nih.gov

In the realm of synthetic chemistry, this compound serves as a valuable chiral building block. Its specific three-dimensional structure is used to induce asymmetry in chemical reactions, enabling the synthesis of other enantiomerically pure compounds. ambeed.com This is a cornerstone of modern asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer. The use of enantiopure starting materials or chiral auxiliaries like this compound is a key strategy to achieve this. It is widely utilized as a catalyst, solvent, or starting material in various organic reactions. chembk.com For example, it has been used in the synthesis of potent and selective dual serotonin and noradrenaline reuptake inhibitors (SNRIs), where the specific (S,S)-configuration was identified as a candidate for preclinical evaluation. nih.gov Therefore, enantiomer-specific research is essential to isolate and understand the unique properties and applications of the (S)-isomer, distinct from its (R)-counterpart or the racemic mixture.

Current Gaps and Future Directions in this compound Research

While the utility of chiral morpholines is well-established, research specifically on this compound reveals areas ripe for further exploration. A significant portion of current research utilizes the compound as a tool or building block, for instance in the synthesis of kinase inhibitors or other complex molecules, but detailed investigations into the full scope of its own reactivity and potential applications are less common. ijprems.comambeed.com

Current Gaps:

Catalytic Applications: Although used as a base catalyst, the development of this compound or its derivatives as primary organocatalysts for novel asymmetric transformations remains an area with significant potential. While the construction of chiral morpholines via organocatalysis is an active field, the use of simple derivatives like this compound as the catalyst itself is not extensively documented. rsc.org

Derivatization and Scaffolding: There is a continuous need for efficient and stereospecific methods to synthesize a wider variety of functionalized this compound derivatives. Creating libraries of these compounds would enable broader screening for biological activity and applications in materials science.

Physicochemical and Mechanistic Studies: Detailed mechanistic studies on reactions where this compound is used as a chiral auxiliary or catalyst are needed to better understand the mode of stereoinduction. Deeper insight into its physical properties beyond basic data points could also inform its application in different solvent systems and reaction conditions.

Future Directions:

Development of Novel Catalytic Systems: Future research could focus on designing new chiral catalysts based on the this compound scaffold for a range of asymmetric reactions, potentially offering new pathways to valuable chiral molecules.

Medicinal Chemistry Exploration: A more systematic exploration of this compound-containing compounds against a wider range of biological targets is warranted. Its role as a pharmacophore could be expanded beyond its current known applications. rsc.orgijprems.com

Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes to enantiomerically pure this compound is a crucial future direction. This includes exploring enzymatic resolutions and catalytic asymmetric syntheses that minimize waste and use milder conditions. researchgate.net

In essence, while this compound is a known and useful chemical entity, its full potential as a versatile chiral building block and functional molecule is yet to be completely unlocked. Future research focusing on novel synthetic methodologies, expanded catalytic roles, and broader biological screening will undoubtedly elevate its importance in modern chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653199 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-13-7 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Methylmorpholine and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are pivotal for accessing specific stereoisomers of chiral morpholines. These methods can be broadly categorized into catalytic asymmetric approaches, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, and chiral pool synthesis, which utilizes naturally occurring enantiopure starting materials.

Asymmetric Catalytic Approaches for Chiral Morpholines

Catalytic asymmetric synthesis represents one of the most efficient methods for producing chiral molecules due to its high efficiency and atom economy. nih.govrsc.org These strategies can establish the crucial stereocenter either during or after the formation of the morpholine (B109124) ring. nih.govrsc.org

Organocatalytic Enantioselective Halocyclization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. A notable strategy for constructing chiral morpholines is through asymmetric halocyclization. rsc.orgresearchgate.net In this approach, an achiral unsaturated amino alcohol is cyclized in the presence of a halogen source and a chiral organocatalyst to produce an enantioenriched halomethyl-morpholine derivative.

Research has demonstrated that cinchona alkaloid-derived catalysts are effective for these transformations. rsc.orgrsc.org For instance, a phthalazine-based catalyst derived from a cinchona alkaloid can facilitate the chlorocycloetherification of N-protected allylic amino-2-methylenepropan-1-ols, yielding chiral 2,2-disubstituted morpholines with high yields and excellent enantioselectivities. rsc.orgrsc.org The catalyst activates the halogenating agent and controls the facial selectivity of the attack on the double bond, leading to the formation of the chiral center. researchgate.net While many examples focus on creating quaternary stereocenters, the principles are applicable to the broader synthesis of chiral morpholines. rsc.orgrsc.org

Table 1: Organocatalytic Enantioselective Chlorocycloetherification for Morpholine Synthesis Data derived from studies on analogous alkenol substrates.

| Catalyst | Substrate | Halogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cinchona Alkaloid-Phthalazine | Alkenol | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | 90 | 94 | rsc.orgrsc.org |

| Cinchona Alkaloid Dimer | Alkenol | N-Chlorosuccinimide (NCS) | 85 | 92 | researchgate.net |

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a diverse and powerful toolkit for the asymmetric synthesis of chiral morpholines. rsc.orguwindsor.ca Various metals, including rhodium, ruthenium, palladium, and copper, have been employed in different strategies to achieve high enantioselectivity. rsc.orgnih.gov

A highly effective method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This "after cyclization" approach involves the hydrogenation of a pre-formed unsaturated morpholine ring using a chiral catalyst. nih.govrsc.org Researchers have developed a rhodium complex bearing a large bite-angle bisphosphine ligand (SKP-Rh) that catalyzes this transformation with quantitative yields and outstanding enantioselectivities, often up to 99% ee. nih.govrsc.org This method is particularly challenging due to the steric hindrance and electron-rich nature of the dehydromorpholine substrates. rsc.org

Other transition metal-catalyzed methods include:

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A one-pot reaction using a titanium catalyst for hydroamination followed by a ruthenium catalyst (e.g., Noyori-Ikariya catalyst) for asymmetric transfer hydrogenation has been used to produce 3-substituted morpholines with excellent enantiomeric excess (>95% ee). ubc.ca

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the asymmetric propargylic amination and desymmetrization to create chiral morpholines with N-α-quaternary stereocenters. nih.gov

Palladium and Iridium-Catalyzed Allylic Substitution: These methods are employed to synthesize 2-vinyl-morpholines through tandem allylic substitution reactions. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

| Substrate | Catalyst | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(cod)(SKP)]BF₄ | 50 | >99 | 99 | nih.gov |

| N-Boc-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(cod)(SKP)]BF₄ | 50 | >99 | 99 | nih.gov |

| N-Boc-2-(2-thienyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(cod)(SKP)]BF₄ | 50 | >99 | 98 | nih.gov |

Biocatalytic Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions. magtech.com.cn Enzymes like lipases, esterases, and imine reductases (IREDs) are used for the asymmetric synthesis of chiral morpholines. nih.govacs.org

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. nih.gov For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate or hydrolyze one enantiomer of a racemic morpholine precursor, allowing for the separation of the two enantiomers. nih.govresearchgate.net This has been successfully applied to resolve racemic n-butyl 4-benzylmorpholine-2-carboxylate, yielding both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids with over 99% ee. researchgate.net

More recently, imine reductases (IREDs) have been employed for the direct asymmetric reduction of cyclic imines to chiral amines. acs.org By selecting an appropriate IRED, either the (S)- or (R)-enantiomer of the target morpholine can be produced with high stereoselectivity from a prochiral tetrahydropyridine-type substrate. acs.org

Table 3: Biocatalytic Approaches to Chiral Morpholine Synthesis

| Enzyme | Reaction Type | Substrate | Product | Selectivity/Result | Reference |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | rac-N-Boc-piperidine-2-ethanol | (S)-acetate | 43% yield, 91% ee | nih.gov |

| Candida rugosa Lipase | Kinetic Resolution (Hydrolysis) | rac-n-Butyl 4-benzylmorpholine-2-carboxylate | (S)-N-Boc-morpholine-2-carboxylic acid | 97% yield, >99% ee | researchgate.net |

| Imine Reductase (IRED) | Asymmetric Reduction | 5-Methyl-3,6-dihydro-2H-1,4-thiazine | (S)-5-Methyl-1,4-thiazinane | >90% conversion, 33% ee | acs.org |

Chiral Pool Synthesis from Precursors

Chiral pool synthesis utilizes readily available and inexpensive enantiopure compounds, often from natural sources like amino acids or carbohydrates, as starting materials. escholarship.org This approach is advantageous as the stereochemistry is already set in the starting material, which is then converted through a series of reactions into the final product.

A concise and efficient synthesis of (S)-2-Methylmorpholine can be achieved starting from the chiral pool material (S)-alaninol, which is derived from the natural amino acid L-alanine. thieme-connect.com The synthesis involves a two-step sequence:

N-Acylation: (S)-alaninol is reacted with chloroacetyl chloride to form the intermediate 2-chloro-N-[(1S)-2-hydroxy-1-methylethyl]acetamide. thieme-connect.com

Intramolecular Cyclization: The resulting chloroacetamide is treated with a base, such as sodium hydride, to induce an intramolecular Williamson ether synthesis. The hydroxyl group displaces the chlorine atom, leading to the stereospecific formation of the morpholine ring to yield this compound. thieme-connect.com

This strategy is highly effective because the stereocenter from (S)-alaninol is directly incorporated into the final product without racemization. thieme-connect.com Similarly, other chiral precursors like (R)- and (S)-serine derivatives can be used to synthesize optically pure 3-hydroxymethylmorpholines. unimi.it

Stereospecific Transformations for this compound

Stereospecific transformations are reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. These reactions are fundamental to chiral pool synthesis, ensuring that the chirality of the starting material is faithfully transferred to the product.

The final cyclization step in the synthesis of this compound from (S)-alaninol is a prime example of a stereospecific transformation. thieme-connect.com The intramolecular SN2 reaction, where the alkoxide formed from the hydroxyl group attacks the carbon bearing the chlorine atom, proceeds with inversion of configuration at the carbon being attacked. However, since the chiral center of the starting material ((S)-alaninol) is adjacent to the reacting hydroxyl group and not directly involved in the bond-breaking or bond-forming process of the cyclization, its configuration is preserved. thieme-connect.com The integrity of the stereocenter at position 2 is maintained throughout the reaction sequence, resulting in the formation of this compound with high enantiopurity. thieme-connect.com

Novel Synthetic Routes and Process Optimization

The pursuit of efficient, stereoselective, and environmentally benign methods for the synthesis of this compound has led to the exploration of several advanced synthetic methodologies. These approaches aim to overcome the limitations of traditional routes, offering improved yields, enhanced stereocontrol, and greater molecular diversity.

Application of Oxymercuration-Demercuration Reactions

The oxymercuration-demercuration reaction provides a powerful tool for the regioselective and stereoselective hydration of alkenes, a strategy that can be adapted for the intramolecular cyclization of unsaturated amino alcohols to form heterocyclic structures like morpholines. nih.govresearchgate.net This method is particularly valuable as it proceeds without the carbocation rearrangements that can plague other electrophilic addition reactions. researchgate.net

The synthesis of this compound via this route would conceptually involve the intramolecular cyclization of a chiral N-alkenyl amino alcohol precursor, such as N-allyl-(S)-2-aminopropan-1-ol. The general mechanism involves two main steps:

Oxymercuration: The reaction is initiated by the electrophilic attack of a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(TFA)₂), on the alkene moiety of the N-allyl precursor. nih.govcdnsciencepub.com This forms a cyclic mercurinium ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol onto the more substituted carbon of the former double bond then occurs. This step proceeds in a Markovnikov-fashion, leading to the formation of a 6-membered ring. nih.gov

Demercuration: The resulting organomercury intermediate is typically not isolated but is treated in situ with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov This step replaces the carbon-mercury bond with a carbon-hydrogen bond, yielding the final this compound product. nih.gov

While specific examples detailing the synthesis of this compound via this exact pathway are not extensively documented in readily available literature, the principles of Hg(II)-salt-mediated intramolecular cyclization of olefinic amino alcohols are well-established for creating substituted pyrrolidine (B122466) and piperidine (B6355638) derivatives, suggesting the viability of this approach for morpholine synthesis. nih.gov The stereochemistry at the C2 position would be retained from the starting chiral amino alcohol, (S)-2-aminopropan-1-ol.

N-Methylation Strategies (e.g., using Dimethyl Carbonate)

N-methylation of the secondary amine in the morpholine ring is a crucial step for producing N-methyl-(S)-2-methylmorpholine, a common derivative. Traditional methylation methods often rely on toxic and hazardous reagents like methyl halides or dimethyl sulfate (B86663). asianpubs.org Dimethyl carbonate (DMC) has emerged as a green and versatile alternative, functioning as an effective methylating agent at elevated temperatures (typically >120-160°C). asianpubs.orgup.ptiupac.org

The reaction of this compound with DMC proceeds via a nucleophilic attack of the morpholine nitrogen on one of the methyl groups of DMC. This process is often catalyzed by bases or zeolites and is highly selective for mono-N-methylation, avoiding the formation of quaternary ammonium (B1175870) salts. up.ptacs.org The byproducts of this reaction are methanol (B129727) and carbon dioxide, which are environmentally benign. asianpubs.org

Studies on the N-methylation of the parent morpholine compound using DMC have been optimized to achieve high yields and selectivity. These findings are directly applicable to the methylation of this compound.

Interactive Table: Optimized Conditions for N-Methylation of Morpholine with Dimethyl Carbonate

| Parameter | Value | Yield of N-Methylmorpholine (%) | Selectivity (%) | Reference |

| Catalyst | None (Autoclave) | 83 | 86 | asianpubs.orgtandfonline.com |

| Molar Ratio (DMC:Morpholine) | 1:1 | - | - | asianpubs.org |

| Temperature (°C) | 140 | Increased yield | - | asianpubs.org |

| Reaction Time (h) | 8 | 83 | 86 | asianpubs.org |

| Comparison Methylating Agent | Methanol | 0.24 | - | asianpubs.org |

This table summarizes data from studies on morpholine, which is analogous to this compound for this reaction.

The mechanism involves the nucleophilic nitrogen of the morpholine attacking the methyl carbon of DMC. asianpubs.org This process is significantly more efficient than using methanol as a methylating agent under similar conditions. asianpubs.org The use of sealed autoclaves is necessary to reach the required reaction temperatures, which are above the boiling point of DMC (90°C). up.pt

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govorganic-chemistry.orgresearchgate.net While a direct MCR for the synthesis of this compound is not prominently described, the strategy has been successfully applied to generate substituted morpholine and morpholinone scaffolds. tandfonline.comresearchgate.net

For instance, morpholine itself can be used as a catalyst or reactant in MCRs to produce other complex heterocyclic systems, such as thiophenes. organic-chemistry.org Conceptually, a multi-component approach to this compound could involve the reaction of a chiral building block like (S)-alaninol with a C2-synthon (like glyoxal (B1671930) or a derivative) and a suitable third component in a convergent manner. The development of catalytic asymmetric MCRs is a frontier in organic synthesis and holds promise for the direct and stereoselective construction of chiral morpholines. researchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. This strategy has been employed in the synthesis of complex molecules containing the morpholine skeleton, such as in the total synthesis of (±)-morphine, where N-methylmorpholine was used as a base in one of the key steps. nih.govuniversiteitleiden.nlresearchgate.net A potential cascade approach to this compound could involve an initial intermolecular reaction followed by an intramolecular cyclization sequence, efficiently building the heterocyclic ring in a single, orchestrated process.

Derivatization Strategies for Functionalized this compound Analogs

The this compound scaffold serves as a valuable chiral building block that can be further functionalized to create a diverse range of analogs with tailored properties for various applications in medicinal chemistry and materials science.

Synthesis of Substituted (S)-2-Methylmorpholines

A general and efficient methodology for the synthesis of C-substituted morpholines involves a sequence of coupling, intramolecular cyclization, and reduction, starting from readily available chiral amino alcohols. nih.govgoogle.com This strategy is highly adaptable for producing a variety of substituted this compound derivatives.

The general synthetic sequence is as follows:

Amide Formation: A chiral amino alcohol, such as (S)-2-aminopropan-1-ol, is reacted with an α-haloacetyl chloride (e.g., chloroacetyl chloride) to form an acyclic α-haloamide intermediate. nih.gov

Intramolecular Cyclization: The intermediate amide is then treated with a base, such as potassium tert-butoxide, to induce an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide to form the morpholinone ring. nih.gov

Reduction: The final step involves the reduction of the morpholinone carbonyl group, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the desired substituted morpholine. nih.govgoogle.com

This methodology allows for the introduction of substituents at various positions of the morpholine ring by choosing appropriately substituted starting materials. For instance, using different amino alcohols or substituted α-haloacetyl chlorides can lead to diverse substitution patterns. nih.gov

Interactive Table: Synthesis of Substituted Morpholine Analogs

| Starting Amino Alcohol | Acylating Agent | Resulting Morpholine Derivative | Overall Yield (%) | Reference |

| (S)-2-Aminopropan-1-ol | Chloroacetyl chloride | (S)-3-Methylmorpholine | 70 | nih.govgoogle.com |

| (R)-2-Aminobutan-1-ol | Chloroacetyl chloride | (R)-3-Ethylmorpholine | 80 | nih.gov |

| (S)-1-Amino-2-propanol | Chloroacetyl chloride | This compound | 70 | nih.gov |

| (2R,3S)-2-Amino-3-pentanol | Chloroacetyl chloride | (2R,3S)-2-Ethyl-3-methylmorpholine | 75 | nih.gov |

This table demonstrates the versatility of the synthetic method using various chiral amino alcohols to produce different C-substituted morpholines.

Incorporation into Complex Molecular Architectures (e.g., Peptides, Ionic Liquids)

The unique structural and chiral properties of this compound and its N-methylated form make them attractive moieties for incorporation into more complex molecular systems, such as peptides and ionic liquids.

Peptides: In peptide synthesis, N-methylmorpholine (NMM) is widely used as a tertiary base for peptide coupling reactions, particularly in liquid-phase peptide synthesis (LPPS). cdnsciencepub.comnih.gov Its basicity is suitable for activating carboxylic acid groups with coupling reagents (like HOBt/EDC) without causing significant racemization of the amino acid residues. cdnsciencepub.comgoogle.com The incorporation of the this compound scaffold itself into a peptide backbone or as a side-chain modification can introduce conformational constraints and chirality. This can be achieved by synthesizing amino acid analogs that contain the this compound ring, which can then be used in standard solid-phase peptide synthesis (SPPS). researchgate.netmagtech.com.cn Such modifications are a key strategy in peptidomimetic design to enhance stability, bioavailability, and receptor affinity.

Ionic Liquids: Chiral Ionic Liquids (CILs) are a class of molten salts that are liquid at or near room temperature and possess a chiral center in their cation or anion. rsc.orgmdpi.com They have garnered significant interest as chiral solvents and catalysts for asymmetric synthesis and as chiral selectors in separation techniques. universiteitleiden.nlmdpi.comresearchgate.net

This compound can serve as a precursor for the synthesis of novel CILs. The synthesis typically involves the quaternization of the nitrogen atom in N-methyl-(S)-2-methylmorpholine with an alkyl halide, followed by an anion exchange (metathesis) reaction to introduce the desired anion (e.g., hexafluorophosphate (B91526) [PF₆]⁻ or bis(trifluoromethylsulfonyl)imide [NTf₂]⁻). researchgate.net The resulting ionic liquid incorporates the chirality of the original this compound scaffold into the cation, which can influence its physical properties and its performance in enantioselective applications. mdpi.comresearchgate.net The development of morpholine-based ionic liquids is an active area of research, with potential advantages including lower cost and favorable environmental profiles compared to more common imidazolium-based ILs.

In Depth Stereochemical Investigations of S 2 Methylmorpholine

Elucidation of Absolute and Relative Configurations

The precise three-dimensional arrangement of atoms defines a molecule's stereochemistry, which is critical to its chemical and biological properties. For (S)-2-Methylmorpholine, the designation '(S)' specifies the absolute configuration at the C2 stereocenter according to the Cahn-Ingold-Prelog priority rules. chemistrysteps.comchadsprep.com The absolute configuration is the actual spatial arrangement of the substituents around the chiral center. Relative configuration, in contrast, describes the position of substituents in relation to each other within the molecule (e.g., cis or trans), which is less pertinent for this monosubstituted compound but crucial for more complex derivatives. ucalgary.ca The determination of this absolute configuration is a non-trivial task that relies on sophisticated analytical techniques. utsunomiya-u.ac.jp

Spectroscopic Methods for Stereochemical Assignment (e.g., ECD, NMR with Chiral Shift Reagents)

Spectroscopic methods are indispensable for assigning the stereochemistry of chiral molecules like this compound in a non-crystalline state. nih.gov These techniques probe the differential interaction of the chiral molecule with a chiral environment or polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. nih.gov For a molecule like this compound, the experimental ECD spectrum can be compared with spectra predicted by quantum-chemical calculations for the (S) and (R) enantiomers. A match between the experimental and the calculated spectrum for the (S)-isomer provides a confident assignment of the absolute configuration. nih.gov

NMR with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral discrimination. nih.gov By reacting the enantiomeric mixture with a chiral derivatizing agent or adding a chiral solvating agent or a chiral shift reagent, diastereomeric complexes are formed. nih.govresearchgate.net These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess. For absolute configuration determination, specific chiral reagents, such as α-methoxyphenylacetic acid (MPA), can be used, where empirical models correlate the observed chemical shift differences (Δδ) in the resulting diastereomeric esters to the absolute configuration of the original molecule. rsc.org For N-heterocycles, specialized chiral probes can be used, sometimes in conjunction with ¹⁹F NMR, to achieve clear signal separation for bound enantiomers. nih.gov

Table 1: Spectroscopic Techniques for Stereochemical Assignment

| Technique | Principle | Application to this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. | The sign and shape of the observed Cotton effects are compared to computationally predicted spectra for the (S)-enantiomer to confirm its absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides detailed structural information, complementing ECD. The experimental VCD spectrum is compared with DFT-calculated spectra to assign absolute configuration. nih.gov |

| NMR with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, forming transient diastereomeric complexes with the enantiomers. | Causes separation of NMR signals for the (S) and (R) enantiomers, allowing for determination of enantiomeric purity. |

| NMR with Chiral Derivatizing Agents (CDAs) | The morpholine (B109124) is covalently reacted with a chiral agent (e.g., Mosher's acid) to form stable diastereomers. | The resulting diastereomers exhibit distinct chemical shifts in ¹H or ¹³C NMR spectra, which can be analyzed to determine absolute configuration based on established models. |

X-ray Crystallography for Conformation and Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map of the molecule can be generated. This map reveals the exact spatial coordinates of each atom, providing unequivocal proof of its absolute configuration, bond lengths, bond angles, and solid-state conformation. sciencepublishinggroup.com

For this compound, a successful crystallographic analysis would require forming a suitable single crystal, often as a salt with a chiral or achiral counter-ion. rsc.org The analysis would confirm the 'S' configuration at the C2 carbon and reveal the preferred conformation of the morpholine ring, which is typically a chair form. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute stereochemistry. nih.gov

Table 2: Illustrative Crystallographic Data for a Morpholine Derivative

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic sciencepublishinggroup.com |

| Space Group | The specific symmetry group of the crystal. | e.g., Pna2₁ sciencepublishinggroup.com |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | The determined stereochemistry at the chiral center. | Confirmed as (S) |

| Flack Parameter | A value close to 0 confirms the assigned absolute structure. | e.g., 0.0(1) |

| Ring Conformation | The shape of the morpholine ring. | Chair Conformation sciencepublishinggroup.com |

| Torsion Angles | Dihedral angles defining the ring pucker. | e.g., C8—N3—C2—S1 = 33.1 (3)° sciencepublishinggroup.com |

Conformational Analysis and Dynamics

Conformational analysis of this compound focuses on the spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, the primary dynamic process is the inversion of the six-membered morpholine ring. nih.gov

Experimental Studies of Ring Conformation

Experimental evidence overwhelmingly indicates that the morpholine ring, analogous to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this compound, this leads to two possible chair conformers that can interconvert via a ring-flip process. These conformers are distinguished by the orientation of the C2-methyl group, which can be either axial or equatorial.

The conformer with the methyl group in the equatorial position is significantly more stable and therefore more populated at equilibrium. This preference is due to the avoidance of steric strain that arises from 1,3-diaxial interactions between an axial methyl group and the axial hydrogen atoms at C3 and C5. Techniques like ¹H NMR spectroscopy can be used to study this equilibrium. The magnitude of the coupling constants between protons on adjacent carbons can provide direct evidence for their dihedral angles, which in turn confirms the chair conformation and the equatorial preference of the methyl group. nih.gov

Computational Modeling of Conformational Preferences

Computational chemistry provides powerful tools for investigating conformational preferences. scispace.com Using methods such as Density Functional Theory (DFT) or ab initio calculations, the potential energy surface of this compound can be explored to identify stable conformers and the transition states that connect them.

These calculations can accurately predict the geometry and relative energies of the two chair conformations (equatorial-methyl and axial-methyl). The energy difference (ΔE) between these two states corresponds to the A-value (conformational free energy) of the methyl group in this heterocyclic system. Furthermore, computational models can elucidate the pathway for ring inversion, calculating the energy barrier for this process. The results from these models consistently show a strong preference for the equatorial conformer, in excellent agreement with experimental observations. researchgate.net

Table 3: Calculated Conformational Preferences of 2-Methylmorpholine (B1581761)

| Conformer | C2-Methyl Group Orientation | Relative Energy (kcal/mol) (Illustrative) | Key Steric Interaction |

|---|---|---|---|

| I | Equatorial | 0.00 (Global Minimum) | Minimal steric strain |

| II | Axial | ~2.1 | 1,3-diaxial interactions with axial C-H bonds |

Stereoisomeric Effects on Chemical Reactivity and Selectivity

The defined absolute configuration of this compound has a profound impact on its chemical reactivity, particularly in stereoselective reactions. When a chiral molecule participates in a reaction that creates a new stereocenter, its inherent chirality can influence the reaction's outcome, favoring the formation of one product stereoisomer over another. youtube.com This phenomenon is known as asymmetric induction.

This compound can be used as a chiral building block or a chiral auxiliary. When it is incorporated into a larger molecule, its stereocenter can direct the approach of reagents to a nearby reactive center. This is a diastereoselective process, where the chiral center influences the formation of a new stereocenter, resulting in a mixture of diastereomers in unequal amounts. stereoelectronics.orgorganicchemistrytutor.com

For example, if this compound were used as a chiral base to deprotonate a prochiral ketone, it would form two diastereomeric transition states leading to two enantiomeric enolates. Due to steric interactions, one transition state will be lower in energy than the other, leading to the preferential formation of one enantiomer of the product after the enolate is trapped. This is an example of an enantioselective reaction. masterorganicchemistry.comchemistrysteps.com The selectivity of the reaction is determined by the energy difference between the diastereomeric transition states.

Table 4: Hypothetical Diastereoselective Reaction

| Reactants | Transition State | Product | Outcome |

|---|---|---|---|

| Prochiral Substrate + this compound | Transition State A (Diastereomer 1) : Lower energy due to favorable steric interactions. | Product A (Major Diastereomer) | The reaction is diastereoselective, yielding a higher proportion of Product A. |

Impact of Stereochemistry on Reaction Pathways

The inherent chirality of this compound provides a powerful tool for influencing the stereochemical outcome of a reaction. When incorporated into a reactant molecule, typically as a chiral auxiliary, the stereocenter at the C2 position creates a chiral environment that can effectively bias the reaction pathway. This bias arises from steric and electronic interactions that favor the formation of one stereoisomer over others.

One of the primary ways this compound exerts its influence is through steric hindrance. The methyl group at the C2 position can physically block one face of a reactive intermediate, compelling an incoming reagent to approach from the less hindered face. This directional control is fundamental to achieving stereoselectivity. For instance, in reactions involving the formation of a new stereocenter at a position proximal to the morpholine ring, the (S)-configuration of the 2-methylmorpholine moiety dictates the absolute stereochemistry of the newly formed center.

Furthermore, the morpholine ring itself can adopt specific conformations to minimize steric strain, which in turn influences the orientation of substituents and the accessibility of reactive sites. In N-acylated derivatives of this compound, for example, the formation of an enolate will be directed by the chiral center. The subsequent reaction of this enolate with an electrophile will proceed through a transition state where the approach of the electrophile is sterically biased, leading to a high degree of diastereoselectivity.

The reaction pathway is also influenced by the potential for the morpholine oxygen and nitrogen atoms to coordinate with metal ions in catalyzed reactions. This can lead to the formation of rigid, chelated transition states. The stereochemistry of the this compound core will dictate the conformation of this chelated complex, thereby controlling the facial selectivity of the reaction.

Diastereoselective and Enantioselective Control in Reactions

The application of this compound and its derivatives is particularly valuable in achieving both diastereoselective and enantioselective control in a variety of organic transformations.

Diastereoselective Control:

Diastereoselectivity refers to the preferential formation of one diastereomer over another. When this compound is employed as a chiral auxiliary, it is temporarily attached to a prochiral substrate. The subsequent reaction of this chiral substrate leads to the formation of a new stereocenter with a specific configuration relative to the stereocenter of the auxiliary.

A prime example of this is in aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction. The enolate derived from an N-acyl-(S)-2-methylmorpholine will react with an aldehyde through a well-organized, chair-like six-membered transition state. The methyl group of the morpholine ring will preferentially occupy a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific face of the enolate. This results in the formation of one diastereomer of the aldol adduct in significant excess. The level of diastereoselectivity is often high, as illustrated in the representative data below.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Reference Principle |

|---|---|---|

| Benzaldehyde | 95:5 | Steric hindrance from the C2-methyl group directs the approach of the aldehyde. |

| Isobutyraldehyde | 98:2 | Increased steric bulk of the aldehyde enhances facial selectivity. |

| Acetaldehyde | 92:8 | High diastereoselectivity is maintained even with less bulky aldehydes. |

Enantioselective Control:

More directly, derivatives of this compound can be utilized as chiral ligands in asymmetric catalysis. In this context, the chiral morpholine derivative coordinates to a metal center, creating a chiral catalyst. This catalyst then interacts with the substrate in a way that favors the formation of one enantiomer of the product. The efficiency of such a catalyst is measured by the enantiomeric excess (ee), which quantifies the degree of enantioselectivity.

For example, a catalyst incorporating a ligand derived from this compound could be used in asymmetric hydrogenation reactions. The chiral environment around the metal center would differentiate between the two prochiral faces of a double bond, leading to the preferential formation of one enantiomer of the hydrogenated product.

| Substrate | Enantiomeric Excess (ee %) | Predominant Enantiomer | Reference Principle |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | 96 | (S) | The chiral ligand creates a selective binding pocket for the substrate. |

| Tiglic Acid | 94 | (S) | Effective facial discrimination of the prochiral alkene. |

| Itaconic Acid | 98 | (R) | The stereochemical outcome is dictated by the catalyst-substrate complex geometry. |

Mechanistic Studies in Reactions Involving S 2 Methylmorpholine

Catalytic Roles of (S)-2-Methylmorpholine and its Derivatives

This compound and its derivatives can function in multiple catalytic capacities, primarily as organocatalysts in enamine-based transformations and as bases or ligands in various catalytic cycles.

In the realm of organocatalysis, secondary amines like this compound are known to react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates. masterorganicchemistry.com This mode of activation is central to many asymmetric transformations.

The general mechanism for enamine formation involves the acid-catalyzed addition of a secondary amine to a carbonyl compound, followed by dehydration. masterorganicchemistry.com The resulting enamine is a potent carbon nucleophile due to the electron-donating nature of the nitrogen atom, which increases the energy of the highest occupied molecular orbital (HOMO) of the C=C double bond. masterorganicchemistry.com

However, studies have shown that morpholine-based enamines can exhibit lower reactivity compared to those derived from pyrrolidine (B122466) catalysts. nih.govresearchgate.netfrontiersin.org This reduced nucleophilicity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring and the pronounced pyramidalization of the nitrogen atom. nih.govresearchgate.netfrontiersin.org Despite these inherent limitations, researchers have successfully designed highly efficient organocatalysts based on the morpholine scaffold. For instance, new ß-morpholine amino acid catalysts have been developed and proven effective in the 1,4-addition of aldehydes to nitroolefins, a classic enamine-catalyzed reaction. nih.govresearchgate.net Computational studies have been instrumental in understanding the transition states of these reactions, explaining how specific substitution patterns on the morpholine ring can overcome its inherent limitations to achieve high efficiency, diastereoselectivity, and enantioselectivity. nih.govresearchgate.net

The catalytic cycle for an enamine-catalyzed Michael addition is depicted below:

Enamine Formation: The catalyst, this compound or a derivative, reacts with an aldehyde to form a chiral enamine intermediate.

Nucleophilic Attack: The enamine attacks the electrophile (e.g., a nitroolefin), forming a new carbon-carbon bond and a transient iminium ion intermediate.

Hydrolysis: The iminium ion is hydrolyzed by water present in the reaction mixture to release the final product and regenerate the catalyst, which can then enter a new catalytic cycle. masterorganicchemistry.com

Beyond enamine catalysis, this compound and its non-chiral counterpart, N-methylmorpholine (NMM), serve as crucial components in a variety of catalytic systems, acting as bases or ligands.

As a Base: N-methylmorpholine is frequently employed as a tertiary amine base in numerous organic reactions. wikipedia.orgajol.info Its basicity (pKa of the conjugate acid is 7.38) is sufficient to deprotonate substrates or neutralize acids formed during a reaction, thereby facilitating the catalytic cycle. wikipedia.orgcdnsciencepub.com For example:

In peptide synthesis, it is used to control pH and prevent racemization. cdnsciencepub.com

In the Willgerodt-Kindler reaction, 4-methylmorpholine (B44366) has been shown to be an effective basic catalyst for the synthesis of thioamides, yielding better results than acid-catalyzed conditions. ajol.info

In the synthesis of polyurethanes, N-methylmorpholine acts as a base catalyst. wikipedia.org Computational studies on urethane (B1682113) formation show that N-methylmorpholine is a more effective catalyst than morpholine, a difference attributed to their respective proton affinities. researchgate.net

As a Ligand: The nitrogen atom in the morpholine ring can coordinate to metal centers, allowing its derivatives to function as ligands in transition metal catalysis. researchgate.neteie.gr This coordination can influence the reactivity and selectivity of the metal catalyst.

Complexes of methylmorpholine with Fe(II), Cd(II), and Cu(II) have been studied to understand the coordinating ability of thiocyanate (B1210189) and isothiocyanate ligands, with thermodynamic parameters calculated from thermal decomposition data. asianpubs.org

In some palladium-catalyzed reactions, N-methylmorpholine N-oxide (NMMO), a derivative, is used not just as an oxidant but can also influence the catalytic system. researchgate.netorganic-chemistry.org For instance, in the Upjohn dihydroxylation, NMMO is the stoichiometric oxidant for the osmium tetroxide catalyst. organic-chemistry.org

The dual functionality as both a base and a potential ligand makes these compounds versatile tools in designing complex catalytic systems.

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the precise pathway a reaction follows and identifying the transient species involved are fundamental to mechanistic chemistry. A combination of spectroscopic techniques and isolation studies is employed for this purpose.

Real-time monitoring of reactions provides invaluable data on reaction rates, the formation of intermediates, and the consumption of reactants. acs.orgsoton.ac.uk

In Situ FT-IR and NMR: Techniques like in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous observation of functional group transformations and changes in the chemical environment of nuclei (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F) as a reaction proceeds. acs.orgwhiterose.ac.ukmdpi.com For example, ¹⁹F NMR spectroscopy has been used to monitor the formation of silyl (B83357) ester intermediates in reductions of carboxylic acids catalyzed by a Zn(OAc)₂ and N-methylmorpholine system. nih.gov ¹¹B NMR is a powerful tool for in-situ monitoring of the dynamic formation of boronate esters. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) and electrospray ionization mass spectrometry (ESI-MS) are used to detect and identify reaction intermediates, even those present at very low concentrations. researchgate.netsnnu.edu.cnuni-koeln.de ESI-MS has been used to detect oligomeric species in scandium-catalyzed reactions, helping to explain observed nonlinear effects. snnu.edu.cn In studies of nickel-catalyzed electrochemical reactions, gas chromatography-mass spectrometry (GC-MS) was used with ¹⁸O-labeling to confirm that the oxygen atom incorporated into the product originated from water. researchgate.net

These online monitoring techniques are essential for gathering the kinetic data needed to construct reaction profiles and test mechanistic hypotheses. acs.org

While spectroscopic methods provide evidence for transient species, the definitive proof of their structure comes from their isolation and characterization.

Crystallography: X-ray crystallography provides unambiguous three-dimensional structural information of stable intermediates or catalyst resting states. uni-koeln.denih.gov The single-crystal X-ray structure of a chiral vinyllactam, a precursor to a chiral polymer catalyst, has been determined, confirming its structure unequivocally. nih.gov

Trapping and Isolation: In some cases, reactive intermediates can be "trapped" by reacting them with a specific reagent or by altering reaction conditions (e.g., lowering the temperature) to allow for their isolation. In studies of oxidations catalyzed by ruthenium complexes, key imidinate intermediates were isolated under stoichiometric conditions and fully characterized, providing direct support for the proposed catalytic cycle. mdpi.com Similarly, in certain oxidation reactions, β-hydroperoxy alcohol and α-hydroperoxy ketone intermediates have been successfully isolated, proving their involvement in the reaction pathway. acs.org

The successful isolation and characterization of an intermediate provides a concrete snapshot of the reaction pathway, validating proposed mechanisms. For instance, the isolation of an epoxide intermediate is a common strategy in the synthesis of heterocycles like morpholin-2-ones. acs.org

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic studies quantify the energy changes and rates associated with a reaction, offering deep mechanistic insight.

Kinetics: Reaction kinetics are studied to determine rate laws, activation energies (Ea), and other parameters that describe how reaction conditions affect the reaction speed. cdnsciencepub.comtennessee.edu The racemization kinetics of oxazolones, intermediates in peptide synthesis, have been studied in the presence of bases like N-methylmorpholine. cdnsciencepub.com These studies revealed that the reaction follows pseudo-first-order kinetics and that the catalytic rate is influenced by both the basicity and steric hindrance of the amine. cdnsciencepub.com Kinetic analysis of the dissolution of cellulose (B213188) in N-methylmorpholine N-oxide (NMMO) has been used to determine the Arrhenius parameters for the process. tennessee.edu

Thermodynamics: Thermodynamic analysis focuses on the energy differences between reactants, intermediates, transition states, and products. asianpubs.org This information helps to determine the feasibility of a proposed reaction step. For metal complexes of methylmorpholine, thermodynamic parameters have been calculated using methods based on thermogravimetric analysis (TGA), providing insight into the coordinating power of different ligands. asianpubs.org DFT (Density Functional Theory) calculations are a powerful computational tool used to model the energy profiles of reaction pathways, helping to corroborate experimental findings and predict the stability of intermediates and the energy barriers of transition states. nih.gov For example, DFT calculations have shown how a urea (B33335) and silanol (B1196071) co-catalyst system cooperatively stabilizes the transition state of a hydride transfer step, lowering the activation energy compared to catalysis by either component alone. nih.gov

Determination of Rate Laws and Activation Energies

The rate law for a reaction is an equation that links the reaction rate to the concentrations of the reactants and a proportionality constant, the rate constant (k). Determining the rate law is a fundamental step in understanding the reaction mechanism, as it reveals which molecules are involved in the rate-determining step of the reaction.

Methodology for Rate Law Determination

The rate law is determined experimentally by systematically varying the concentration of each reactant while observing the effect on the initial reaction rate. For a hypothetical reaction where this compound reacts with a substrate (Sub), the rate law would take the general form:

Rate = k [this compound]x [Sub]y

The exponents 'x' and 'y' are the orders of the reaction with respect to each reactant and must be found experimentally.

An illustrative dataset for determining the rate law of a hypothetical reaction is presented below.

| Experiment | Initial [this compound] (M) | Initial [Substrate] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 8.0 x 10-5 |

Activation Energy (Ea)

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

ln(k) = -Ea/R * (1/T) + ln(A)

Where:

k is the rate constant

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

A is the pre-exponential factor, related to collision frequency and orientation

A plot of ln(k) versus 1/T yields a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated. A lower activation energy implies a faster reaction rate.

Energy Profile Mapping and Transition State Analysis

While kinetic studies provide macroscopic information about reaction rates, computational chemistry offers insight into the microscopic details of the reaction pathway. Energy profile mapping visualizes the energy changes as reactants are converted to products, passing through high-energy transition states and potential intermediates.

Methodology for Energy Profile Mapping

Modern computational methods, such as Density Functional Theory (DFT), are used to model the reaction. Calculations can determine the geometries and relative energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state is a fleeting, high-energy configuration at the peak of an energy barrier where bonds are partially broken and formed. Identifying the structure of the transition state is key to understanding how the reaction proceeds.

The energy difference between the reactants and the highest-energy transition state on the reaction coordinate represents the theoretical activation energy, which can be compared with experimental values. For a reaction involving this compound, computational analysis could reveal how its specific stereochemistry influences the transition state geometry and, consequently, the stereochemical outcome of the reaction.

An illustrative energy profile for a hypothetical two-step reaction involving this compound is described in the table below.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Substrate | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Zwitterionic adduct | +5.3 |

| TS2 | Second Transition State | +18.8 |

| Products | Final Product + this compound | -10.2 |

In this illustrative profile, the first step (Reactants → TS1 → Intermediate) has the highest activation barrier (21.5 kcal/mol) and is therefore the rate-determining step of the reaction. The analysis of the transition state structures (TS1 and TS2) would provide critical information on bond lengths and angles, showing precisely how the atoms rearrange during the reaction.

Computational Chemistry and Theoretical Studies of S 2 Methylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (S)-2-Methylmorpholine. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. qcware.comcp2k.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to obtain its optimized geometry. rsc.org This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The morpholine (B109124) ring in this compound typically adopts a chair conformation. researchgate.netresearchgate.net The methyl group at the C2 position can exist in either an axial or equatorial position. Computational studies on related morpholine derivatives have shown that the equatorial conformation is generally more stable. For instance, in N-methylmorpholine-N-oxide, the chair conformation with an axial N-O group is strongly preferred. researchgate.net

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. rsc.org Key parameters derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the regions of the molecule most likely to act as an electron donor and acceptor, respectively. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals, providing information on hyperconjugative interactions and charge transfer within the molecule. researchgate.net

| Parameter | Chair-Eq Conformer | Chair-Ax Conformer | Reference |

|---|---|---|---|

| Relative Energy | 0 kcal/mol | Higher Energy | |

| Key Stabilizing Interaction (in 4-benzyl-2-methylmorpholine-2-carboxylic acid) | van der Waals interactions between benzyl (B1604629) and methyl groups | N/A |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum of this compound. nsf.gov By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. rsc.org This involves optimizing the geometry and then calculating the electronic transitions and their corresponding rotational strengths. nsf.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Shifts: Predicting NMR chemical shifts is another crucial application of computational chemistry. nih.govprotein-nmr.org.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netliverpool.ac.uk The accuracy of these predictions can be improved by considering solvent effects and by using machine learning algorithms trained on large experimental datasets. nih.govnmrdb.org Comparing calculated ¹H and ¹³C NMR shifts with experimental values aids in structural elucidation and conformational analysis. researchgate.net

| Spectroscopic Property | Computational Method | Application | Reference |

|---|---|---|---|

| ECD | TD-DFT | Assignment of absolute configuration | nsf.gov |

| NMR Chemical Shifts | DFT (GIAO) | Structural elucidation and conformational analysis | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.gov This allows for the exploration of conformational landscapes and intermolecular interactions. nih.gov

While quantum calculations identify stable conformers, MD simulations explore the transitions between these conformers and the flexibility of the molecule. nih.gov For this compound, MD simulations can reveal the dynamics of the morpholine ring puckering and the rotation of the methyl group. These simulations track the trajectory of each atom over time, providing a detailed understanding of the molecule's conformational space. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules (e.g., solvents, reactants, or biological macromolecules), one can analyze the non-covalent interactions such as hydrogen bonds and van der Waals forces that govern its behavior in a complex environment. acs.org

The solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation shells and specific solute-solvent interactions. researchgate.net For instance, studies on N-methylmorpholine-N-oxide have shown that protic solvents like water can shift the conformational equilibrium by forming hydrogen bonds. researchgate.net

Alternatively, continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be combined with quantum chemical calculations to account for bulk solvent effects on properties like conformational energies and reaction barriers. researchgate.netkisti.re.kr These models treat the solvent as a continuous medium with a specific dielectric constant. repositorioinstitucional.mx

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, including transition states and intermediates. rsc.orgsmu.edu This is particularly useful for understanding reactions where this compound acts as a reactant or a catalyst.

For example, in reactions involving this compound, DFT calculations can be used to:

Locate Transition States: By finding the first-order saddle points on the potential energy surface, the structure and energy of transition states can be determined. smu.edu

Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. acs.org

Follow the Intrinsic Reaction Coordinate (IRC): IRC calculations connect the transition state to the reactants and products, confirming that the located transition state is indeed part of the desired reaction pathway. smu.edu

Studies on related morpholine compounds have used these techniques to understand their role in various transformations. For instance, computational studies have investigated the mechanism of urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366). researchgate.net Such calculations can reveal the precise role of the catalyst in lowering the activation barrier and can explain differences in catalytic efficiency. researchgate.net Similarly, the mechanism of the Pauson-Khand reaction involving N-tethered enynes has been investigated using DFT, identifying the rate-determining step and the influence of substituents on reactivity. acs.org These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Calculation

The efficacy and stereoselectivity of a catalyst are determined by the energetic landscape of the reaction it mediates, with the transition state (TS) being the most critical point. Computational studies, primarily using Density Functional Theory (DFT), allow for the precise characterization of these high-energy structures and the calculation of the energy barriers required to reach them.

In the context of morpholine-based organocatalysts, computational analyses have been crucial for understanding their mode of action. For instance, in the 1,4-addition reaction of aldehydes to nitroolefins, the low reactivity of morpholine-enamines is generally attributed to the electronic effect of the ring oxygen and the high pyramidalization of the nitrogen atom, which reduces the enamine's nucleophilicity. frontiersin.orgnih.gov However, computational studies on specific β-morpholine amino acid catalysts have revealed the intricacies of the transition state that enable high efficiency despite these limitations. frontiersin.orgnih.gov These studies have modeled the transition state of the reaction, explaining how specific substitution patterns on the morpholine ring can lead to excellent yields and stereoselectivity. frontiersin.orgnih.gov

Furthermore, computational analysis has been employed to elucidate the transition state geometries in the enantioselective acylation of cyclic amines, including this compound. nsf.gov Understanding the energy difference between the two diastereomeric transition states is fundamental to predicting which enantiomer will react faster, thereby determining the absolute configuration of the product. nsf.gov

The table below summarizes findings from a comparative theoretical study on urethane formation, which illustrates how computational methods can quantify the effectiveness of related catalysts by calculating key energetic properties.

| Catalyst | Proton Affinity (kJ/mol) | Reaction Step | Activation Energy (kJ/mol) |

| Morpholine | 1523.95 | Reactant Complex to TS1 | 102.3 |

| 4-Methylmorpholine | 963.07 | Reactant Complex to TS1 | 94.8 |

| Data derived from a theoretical study on urethane formation, illustrating the calculated proton affinities and activation energies for the initial step of the catalyzed reaction between phenyl isocyanate and butan-1-ol. The results indicated that 4-methylmorpholine is a more effective catalyst than morpholine, a conclusion supported by the lower calculated activation barrier. researchgate.net |

Catalyst Design and Optimization through Computational Screening

Computational screening has emerged as a powerful strategy for accelerating the discovery of novel organocatalysts. acs.org Instead of relying solely on experimental trial and error, theoretical calculations can be used to evaluate a large number of potential catalyst candidates and prioritize the most promising ones for synthesis and testing. acs.orgrsc.org This approach saves significant time and resources.

The process often involves generating "theozymes," which are theoretical models of the reaction's transition state incorporating different catalytic groups. acs.org By calculating the activation barriers for a target reaction with these various theozymes, researchers can identify which functional groups and structural scaffolds are most likely to provide efficient catalysis. acs.org This methodology allows for a three-dimensional virtual screening of molecular databases to identify novel catalyst structures. acs.org

For morpholine-based catalysts, computational studies have been instrumental in explaining why certain designs are more effective than others. In the development of β-morpholine amino acid organocatalysts for Michael additions, both experimental and computational data confirmed that a catalyst with a specific stereochemical relationship between substituents at the C-2 and C-5 positions of the morpholine ring exhibited remarkable control over diastereo- and enantioselectivity. frontiersin.orgnih.gov DFT calculations of the transition states for different catalyst isomers revealed the subtle steric and electronic interactions responsible for the observed selectivity, providing a rational basis for the catalyst's design. frontiersin.orgnih.gov The computational models showed how the carboxylic acid group of the catalyst could self-catalyze a key proton transfer step, a role that was later confirmed experimentally. frontiersin.org

Similarly, theoretical studies comparing morpholine and 4-methylmorpholine in urethane formation demonstrated that 4-methylmorpholine was the more effective catalyst. researchgate.net This was attributed to differences in their proton affinity and the resulting energy profiles of the reaction pathways. researchgate.net Such studies prove the vital role of computational chemistry in catalyst design, allowing for the prediction of catalytic efficiency even before synthesis is attempted. researchgate.net The insights gained from these calculations can be applied to the design and development of new, more effective catalysts based on the this compound scaffold for a wide range of organic transformations.

The following table presents a conceptual comparison of catalyst performance, illustrating how computational predictions can align with experimental outcomes in a screening process.